N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide
Overview
Description
N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H16FN3O2S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.09472610 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Antibacterial Agents
Research has shown that compounds with structural elements similar to the given compound, such as those incorporating benzoxazole units, possess potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, demonstrating extremely potent antibacterial activities against clinical isolates, significantly more potent than established antibiotics against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus Kuramoto et al., 2003.
Fluorescent Logic Gates and Sensing Applications
Gauci and Magri (2022) explored the synthesis and applications of compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore for use as fluorescent logic gates. These compounds demonstrated solvent polarity reconfigurable logic, potentially useful for probing microenvironments within cellular membranes and protein interfaces Gauci & Magri, 2022.
Antitumor Applications
Hutchinson et al. (2001) synthesized a series of mono- and difluorinated benzothiazoles, showing potent cytotoxicity in vitro against human breast cancer cell lines. This highlights the potential of fluorinated compounds in cancer therapy, particularly benzothiazoles, for their selective antitumor properties Hutchinson et al., 2001.
Molecular Docking and Biological Activity
Ekennia et al. (2018) detailed the synthesis, characterization, and in vitro antibacterial activity of novel heterocyclic ligands and their metal complexes, showcasing the utility of such compounds in developing new antibacterial agents. This work underscores the importance of structure-activity relationships in the design of compounds with enhanced biological activities Ekennia et al., 2018.
Organic Light-Emitting Diodes (OLEDs) Applications
Compounds with benzoxazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), indicating their significance in material science and technology. For instance, Ko et al. (2001) demonstrated the use of 2-(stilben-4-yl)benzoxazole derivatives as dopants in OLED fabrication, achieving bright blue emission. This research points to the versatile applications of benzoxazole compounds in developing new materials for electronic devices Ko et al., 2001.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O2S/c26-20-11-4-3-9-19(20)24-28-21-14-16(12-13-22(21)31-24)27-25(32)29-23(30)18-10-5-7-15-6-1-2-8-17(15)18/h1-14H,(H2,27,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPTXRGMGQIRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.